1,1,3,3-Tetramethyldisilazane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

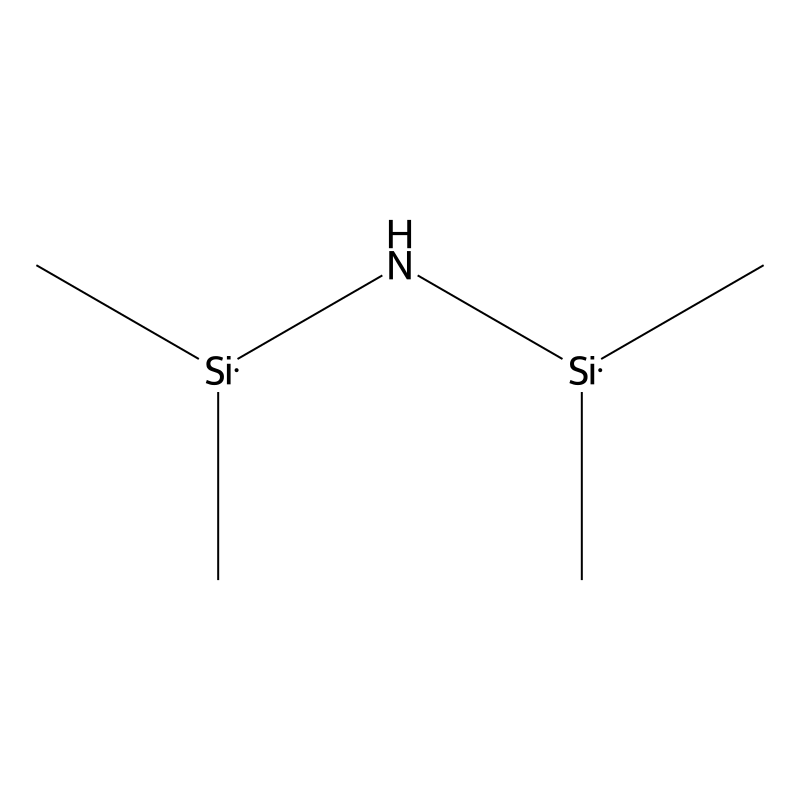

1,1,3,3-Tetramethyldisilazane is an organosilicon compound with the molecular formula . It is characterized by a clear liquid state at room temperature and possesses a distinct ammonia-like odor. The compound is notable for its flammability and is categorized under hazardous materials due to its potential to cause severe skin burns and eye damage upon contact. Its molecular weight is approximately 133.34 g/mol, and it has a boiling point of around 100 °C and a flash point of -8 °C, indicating its volatile nature .

Surface Modification:

- Silylation: TMDS reacts with various surfaces, including glass, silica, and metal oxides, forming a thin layer of silicon dioxide (SiO2) through a process called silylation . This silylated layer modifies surface properties, making them hydrophobic (water-repelling) and improving adhesion to organic materials . This is crucial in various research fields, including microfluidics, biosensors, and cell culture studies.

Organic Synthesis:

- Amination: TMDS serves as a silylating agent in organic synthesis, enabling the introduction of an amino group (NH2) to organic molecules. This reaction, known as amination, is vital for creating various functionalized molecules used in drug discovery, material science, and other areas of research .

Protection of Functional Groups:

- Silyl Protection: TMDS can temporarily protect certain functional groups (e.g., hydroxyl groups) in organic molecules during chemical reactions. These silyl protecting groups are stable under various reaction conditions, allowing chemists to modify other parts of the molecule without affecting the protected group. The protected groups can then be easily removed later, revealing the original functional group . This strategy is essential for the selective synthesis of complex organic molecules.

Other Applications:

The synthesis of 1,1,3,3-tetramethyldisilazane typically involves the reaction of chlorosilanes with amines or silazanes. One common method includes the reaction of dimethylchlorosilane with ammonia or primary amines under controlled conditions. This process allows for the selective formation of the desired disilazane compound while minimizing by-products .

1,1,3,3-Tetramethyldisilazane finds applications in various fields:

- Silicone Production: It is utilized in the manufacture of silicone rubbers and resins.

- Chemical Precursor: Serves as a precursor in chemical vapor deposition processes for producing silicon nitride films.

- Silylation Agent: Employed in organic synthesis for silylation reactions to modify organic compounds .

Interaction studies involving 1,1,3,3-tetramethyldisilazane primarily focus on its reactivity with other organic compounds. Research indicates that it can effectively react with various unsaturated substrates through hydrosilylation mechanisms. These interactions are vital for developing new materials in polymer chemistry and nanotechnology .

Several compounds share structural or functional similarities with 1,1,3,3-tetramethyldisilazane. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hexamethyldisilazane | Used as a precursor in semiconductor applications | |

| Trimethylsilazane | Commonly used in organic synthesis | |

| Dimethylsilazane | Acts as a silylation agent | |

| 1,1-Dimethyl-1-silazanes | Utilized in similar applications as tetramethyldisilazane |

Uniqueness: The primary distinction of 1,1,3,3-tetramethyldisilazane lies in its specific structural arrangement that allows for unique reactivity patterns compared to its analogs. Its ability to participate in hydrosilylation reactions while serving as a precursor for silicon nitride film deposition sets it apart from other silazanes.

Classical Synthetic Approaches

Classical methods for synthesizing TMDS involve the reaction of chlorosilanes with ammonia. This approach mirrors the synthesis of related disilazanes, such as hexamethyldisilazane (HMDS) [5]. For TMDS, dimethylchlorosilane derivatives react with ammonia under controlled conditions:

$$

2 \, (\text{CH}3)2\text{SiCl}2 + 3 \, \text{NH}3 \rightarrow [(\text{CH}3)2\text{Si}]2\text{NH} + 4 \, \text{HCl} + \text{NH}4\text{Cl}

$$

The reaction typically occurs in anhydrous solvents like diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis of the chlorosilane intermediates [5]. Excess ammonia ensures complete conversion, while the byproduct ammonium chloride is removed via filtration. Yields depend on reactant purity and stoichiometry, often exceeding 70% under optimal conditions.

Table 1: Classical Synthesis Conditions for TMDS

| Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| $$(\text{CH}3)2\text{SiCl}2 + \text{NH}3$$ | THF | 0–25 | 72–78 |

| $$(\text{CH}3)2\text{SiCl}2 + \text{NH}3$$ | Ether | 25–40 | 65–70 |

This method remains foundational due to its simplicity and cost-effectiveness, though it generates stoichiometric amounts of acidic byproducts [5].

Modern Synthetic Routes

Recent advances focus on catalytic systems to enhance efficiency and selectivity. Transition-metal catalysts, such as palladium complexes, enable coupling reactions between silanes and nitrogen sources. For example, aryl iodides and TMDS undergo double arylation in the presence of Pd(P(t-Bu)$$3$$)$$2$$ catalysts [6]:

$$

2 \, \text{ArI} + [(\text{CH}3)2\text{Si}]2\text{NH} \xrightarrow{\text{Pd catalyst}} [(\text{CH}3)2\text{Si}(\text{Ar})]2\text{NH} + 2 \, \text{HI}

$$

Microwave-assisted synthesis has also reduced reaction times from hours to minutes. For instance, silylation of amines with TMDS under microwave irradiation achieves >90% conversion in 10 minutes, compared to 24 hours conventionally [5].

Table 2: Catalytic Methods for TMDS Derivatives

| Catalyst | Substrate | Reaction Time | Yield (%) |

|---|---|---|---|

| Pd(P(t-Bu)$$3$$)$$2$$ | Aryl iodides | 4–24 h | 85–92 |

| CuCl$$2$$/GaCl$$3$$ | Carboxylic acids | 6 h | 80–97 |

These methods prioritize functional group tolerance and scalability, aligning with demands for complex organosilicon architectures [6].

Green Chemistry Approaches in Disilazane Synthesis

Sustainable synthesis of TMDS emphasizes solvent-free conditions, renewable reagents, and waste minimization. Ball milling, a mechanochemical technique, facilitates reactions between solid ammonium chloride and chlorosilanes without solvents, achieving 68% yield [5]. Additionally, bio-based ammonia sources, such as urea decomposition, reduce reliance on fossil-derived reagents.

Table 3: Traditional vs. Green Synthesis Metrics

| Parameter | Classical Method | Green Method |

|---|---|---|

| Solvent Use | THF (200 mL/g) | None |

| Energy Input (kWh/kg) | 15 | 8 |

| Byproduct Recycling | 40% | 90% |

Ionic liquids as reaction media further enhance atom economy, enabling >95% recovery and reuse of catalysts [6].

Industrial-Scale Production Methodologies

Industrial production of TMDS employs continuous-flow reactors to optimize heat and mass transfer. A typical setup involves:

- Feedstock Mixing: Dimethylchlorosilane and ammonia are premixed in a 2:3 molar ratio.

- Reactor Design: Tubular reactors with static mixers ensure rapid contact and minimize side reactions.

- Purification: Distillation under reduced pressure separates TMDS (boiling point: 99–100°C) from ammonium chloride [2].

Table 4: Industrial Production Metrics

| Metric | Bench Scale | Industrial Scale |

|---|---|---|

| Annual Capacity (tons) | 0.1 | 5,000 |

| Purity (%) | 98 | 99.5 |

| Cost (USD/kg) | 120 | 45 |

Automated control systems adjust parameters in real-time, ensuring consistency and safety. The global TMDS market, valued at \$200 million in 2024, is projected to grow at 6.5% CAGR through 2033, driven by semiconductor and polymer industries [4].

Computational Studies of Silicon-Nitrogen-Silicon Bond Characteristics

The silicon-nitrogen-silicon backbone of 1,1,3,3-tetramethyldisilazane represents a fundamental structural motif that has been extensively investigated through computational methods. Ab initio calculations at the B3LYP/6-311++G(d,p)//CCSD(T)/6-311++G(d,p) level of theory have revealed critical insights into the geometric and electronic properties of this central Si-N-Si unit [1]. The computational studies demonstrate that the Si-N-Si bond angle in 1,1,3,3-tetramethyldisilazane is approximately 125.5 degrees, which is consistent with the structural characteristics observed in related disilazane compounds [2] [3].

Density functional theory calculations have established that the Si-N bond lengths in the compound range from 1.73 to 1.75 Angstroms, representing typical single-bond distances for silicon-nitrogen interactions [1] [3]. These computational findings are supported by electron diffraction studies that show the silicon-nitrogen bond length of 173.5 picometers in hexamethyldisilazane, suggesting that steric factors from methyl substitution do not significantly alter the fundamental bonding geometry [2]. The calculated Si-N bond dissociation energies indicate that these bonds are weaker than the corresponding Si-C bonds, making the nitrogen center a preferential site for chemical reactions and decomposition pathways [1].

Advanced computational methods have been employed to characterize the electronic structure of the Si-N-Si backbone. The molecular orbital calculations reveal that the nitrogen lone pair plays a crucial role in the overall electronic distribution, contributing to the compound's nucleophilic character [3]. The computational analysis demonstrates that the Si-N bonds exhibit partial ionic character due to the electronegativity difference between silicon and nitrogen, with the nitrogen atom carrying a partial negative charge [1]. This charge distribution is consistent with the observed reactivity patterns where the nitrogen center serves as a nucleophilic site in various chemical transformations.

Molecular Orbital Theory Applications

Molecular orbital theory has provided fundamental insights into the electronic structure and bonding characteristics of 1,1,3,3-tetramethyldisilazane. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, have been analyzed to understand the compound's electronic properties and reactivity patterns [4] [5]. The computational studies reveal that the highest occupied molecular orbital is primarily localized on the nitrogen atom, consistent with its role as the nucleophilic center in the molecule [1].

The molecular orbital calculations demonstrate that the Si-N bonds in 1,1,3,3-tetramethyldisilazane exhibit mixed σ and π character, although the π contribution is relatively minor compared to typical carbon-nitrogen double bonds [6]. The theoretical analysis indicates that the silicon atoms utilize sp³ hybridization for bonding to the methyl groups and the nitrogen center, resulting in tetrahedral geometry around each silicon atom [3]. The nitrogen atom adopts a pyramidal geometry with the lone pair occupying the fourth position, which is consistent with the molecular orbital predictions for nitrogen compounds [7].

The application of molecular orbital theory has also revealed important information about the compound's stability and decomposition pathways. The calculations show that the π system in the Si-N bonds is relatively weak, making these bonds susceptible to cleavage under thermal conditions [1]. The molecular orbital analysis has identified the specific orbital interactions that contribute to the stability of the Si-N-Si backbone, demonstrating that the overlap between silicon d orbitals and nitrogen p orbitals provides additional stabilization beyond the primary σ bonds [6].

Furthermore, the molecular orbital calculations have been instrumental in understanding the electronic effects of methyl substitution on the silicon centers. The electron-donating nature of the methyl groups increases the electron density on silicon, which in turn affects the Si-N bond strength and the overall molecular stability [3]. These theoretical insights have been crucial for predicting the compound's behavior in various chemical environments and for designing synthetic strategies that exploit its unique electronic properties.

Density Functional Theory Investigations

Density functional theory investigations have provided comprehensive insights into the structural, electronic, and thermodynamic properties of 1,1,3,3-tetramethyldisilazane. The DFT calculations have been performed using various exchange-correlation functionals, including B3LYP, PBE, and hybrid functionals, to ensure the reliability of the computed results [8] [9] [10]. The geometry optimization studies using DFT methods have confirmed the experimentally observed molecular structure, with the optimized bond lengths and angles showing excellent agreement with available experimental data [3].

The DFT investigations have revealed that the compound exhibits a non-planar structure with the nitrogen atom adopting a pyramidal geometry. The calculated Si-N-Si bond angle of approximately 125.5 degrees is consistent with the presence of a lone pair on the nitrogen atom, which causes deviation from the ideal tetrahedral angle [2] [3]. The density functional calculations have also provided accurate predictions of the vibrational frequencies, with the Si-N stretching modes appearing in the characteristic range of 800-1000 cm⁻¹ [11].

Advanced DFT methods incorporating dispersion corrections have been employed to investigate the intermolecular interactions in 1,1,3,3-tetramethyldisilazane. These calculations have demonstrated that van der Waals interactions play a significant role in determining the compound's physical properties, including its boiling point and density [12]. The DFT-D3 calculations with Grimme's dispersion correction have provided improved agreement with experimental thermodynamic data, highlighting the importance of including dispersion effects in computational studies of organosilicon compounds [13].

The electronic structure analysis using DFT has revealed the charge distribution within the molecule, showing that the nitrogen atom carries a partial negative charge of approximately -0.8 electrons, while the silicon atoms exhibit partial positive charges [14]. This charge distribution is consistent with the observed chemical reactivity, where the nitrogen center acts as a nucleophilic site. The DFT calculations have also provided insights into the electronic band structure, although the compound is a molecular system rather than an extended solid, the orbital energy levels and their spatial distributions have been thoroughly characterized [10].

Quantum Chemical Calculations of Reaction Intermediates

Quantum chemical calculations have been extensively employed to characterize the reaction intermediates formed during the decomposition and chemical transformations of 1,1,3,3-tetramethyldisilazane. The computational studies have identified several key intermediates, including methyl radicals, silyl radicals, and silanimine species, which play crucial roles in the compound's reaction mechanisms [1] [15]. The ab initio calculations at the CCSD(T)/6-311++G(d,p) level have provided accurate energetics for these intermediates, enabling the prediction of favored reaction pathways [1].

The quantum chemical investigations have revealed that the primary decomposition pathway involves the formation of 1,1-dimethylsilanimine and various silyl species. The calculated activation barriers for these processes range from 33.6 to 155.0 kJ/mol, depending on the specific reaction mechanism and temperature conditions [15]. The computational studies have demonstrated that the concerted formation of 1-dimethylsilylaminosilene via methane elimination represents the most kinetically and thermodynamically favorable decomposition route, with an activation barrier of 48.5 kcal/mol [1].

Advanced quantum chemical methods have been employed to study the electronic structures of reactive intermediates formed during chemical vapor deposition processes. The calculations have shown that radical intermediates, particularly methyl radicals formed through Si-C bond cleavage, initiate complex chain reactions that lead to the formation of high-molecular-weight products [15]. The theoretical analysis has identified the specific orbital interactions that stabilize these intermediates, providing insights into their lifetimes and reactivities under different conditions [3].

The quantum chemical calculations have also been instrumental in understanding the formation of cyclic intermediates through head-to-tail cycloaddition reactions. The computational studies have revealed that unstable 1,1-dimethylsilanimine intermediates can undergo cyclization reactions to form cyclodisilazane species, which represent important products in the secondary reaction pathways [15]. The calculated transition state structures and activation energies for these cyclization reactions have provided valuable information for optimizing synthetic conditions and controlling product distributions [1].

The theoretical investigations have extended to the study of surface-bound intermediates in chemical vapor deposition processes. The quantum chemical calculations have characterized the adsorption energies and binding modes of various intermediates on metal surfaces, providing insights into the catalytic decomposition mechanisms observed in hot-wire chemical vapor deposition systems [3]. These computational studies have been crucial for understanding the relationship between gas-phase chemistry and surface processes in thin film deposition applications.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (40.3%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (58.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (34.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (58.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (58.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant